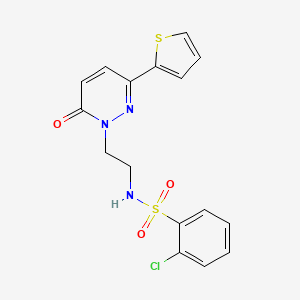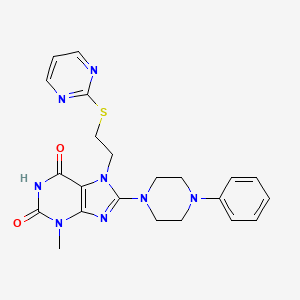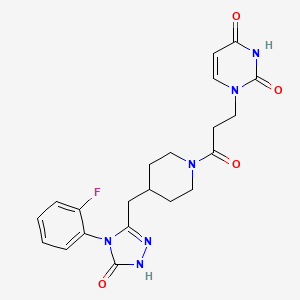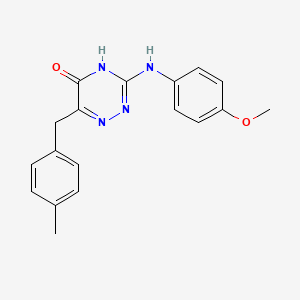![molecular formula C14H23NO5 B3000903 8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2094498-37-8](/img/structure/B3000903.png)
8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid” is a chemical compound with the CAS Number: 2094498-37-8 . It has a molecular weight of 285.34 . The IUPAC name for this compound is 8-((tert-butoxycarbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO5/c1-13(2,3)20-12(18)15-10-4-5-19-14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stable at normal shipping temperatures .Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements
- The compound has been utilized in studying supramolecular arrangements in spirohydantoin derivatives. Its structural role in crystallography and influence on molecular interactions are significant (Graus et al., 2010).
Synthetic Pathways in Organic Chemistry
- It is a key compound in various synthetic pathways. For instance, its reaction with N,N-dimethylformamide dimethyl acetal has been investigated, revealing its potential in forming biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Conformational Studies
- The compound is used in conformational studies of unnatural cyclic α-amino acids, aiding in understanding the structural aspects of these molecules (Żesławska et al., 2017).
Peptidomimetic Synthesis
- It is integral in the synthesis of peptidomimetics, serving as a building block in developing compounds for structure-activity studies in drug discovery (Mandal et al., 2005).
Protease-Resistant Amino Acid Derivatives
- The compound is utilized in the synthesis of novel amino acid derivatives that are resistant to protease degradation, broadening the scope of peptide-based drug development (Seebach et al., 1987).
NMR Spectroscopy Applications
- It is used in NMR spectroscopy for assigning absolute configurations in organic molecules, thereby contributing to the accuracy of structural determinations (Jakubowska et al., 2013).
Fluorescent Amino Acid Derivatives
- This compound is instrumental in synthesizing fluorescent amino acid derivatives, which are used as analytical probes in peptide conformation studies (Szymańska et al., 2003).
Role in Amino Acid Synthesis
- It plays a role in the synthesis of non-proteinogenic amino acids, demonstrating its utility in expanding the repertoire of amino acids available for various applications (Adamczyk & Reddy, 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxaspiro[3.5]nonane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-10-4-5-19-14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYSMIZBSESAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2(C1)CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)
![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)


![1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one](/img/structure/B3000830.png)


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)
![N-(2,4-difluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B3000838.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B3000839.png)



